molecular formula C8H4ClFN2O B7947990 5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde CAS No. 1263378-80-8

5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B7947990
CAS No.: 1263378-80-8
M. Wt: 198.58 g/mol
InChI Key: NTZMQVVYFSEPMU-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde is a halogenated benzimidazole derivative featuring a carbaldehyde functional group at position 2, with chlorine and fluorine substituents at positions 5 and 6, respectively. This compound belongs to a class of heterocyclic aromatic molecules widely studied for their pharmaceutical and materials science applications. The benzimidazole core provides a rigid planar structure, while the electron-withdrawing chloro and fluoro groups enhance electrophilicity and influence intermolecular interactions. The carbaldehyde group at position 2 serves as a reactive site for further derivatization, enabling its use in synthesizing ligands, catalysts, or bioactive molecules.

Properties

IUPAC Name

5-chloro-6-fluoro-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClFN2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZMQVVYFSEPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Cl)N=C(N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601215878
Record name 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-5-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263378-80-8
Record name 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263378-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-2-carboxaldehyde, 6-chloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601215878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Chloro-5-fluoro-1,2-diaminobenzene

The diamine precursor is synthesized via sequential nitration and reduction of 3-chloro-4-fluoroaniline:

  • Nitration : 3-Chloro-4-fluoroaniline is treated with concentrated nitric acid in sulfuric acid at 0–5°C to introduce a nitro group at the ortho position, yielding 2-nitro-3-chloro-4-fluoroaniline.

  • Reduction : The nitro group is reduced using hydrogen gas (1 atm) over palladium-on-carbon in ethanol, producing 4-chloro-5-fluoro-1,2-diaminobenzene in ~85% yield.

Cyclocondensation Reaction

The diamine (1.0 equiv) is refluxed with triethyl orthoformate (1.2 equiv) in hydrochloric acid (6 M) for 12 hours. The reaction proceeds via imine formation, followed by cyclization and dehydration to yield the target compound:

4-Chloro-5-fluoro-1,2-diaminobenzene+HC(OEt)3HClThis compound\text{4-Chloro-5-fluoro-1,2-diaminobenzene} + \text{HC(OEt)}_3 \xrightarrow{\text{HCl}} \text{this compound}

Yield : 65–70% after purification by silica gel chromatography (ethyl acetate/hexane, 3:7).

Vilsmeier-Haack Formylation of 5-Chloro-6-fluoro-1H-benzimidazole

An alternative approach involves formylating pre-formed 5-chloro-6-fluoro-1H-benzimidazole using the Vilsmeier-Haack reaction. This method is advantageous when the benzimidazole core is synthesized separately.

Synthesis of 5-Chloro-6-fluoro-1H-benzimidazole

The unsubstituted benzimidazole is prepared by cyclizing 4-chloro-5-fluoro-1,2-diaminobenzene with formic acid (85%) at 100°C for 8 hours:

4-Chloro-5-fluoro-1,2-diaminobenzene+HCOOH5-Chloro-6-fluoro-1H-benzimidazole\text{4-Chloro-5-fluoro-1,2-diaminobenzene} + \text{HCOOH} \rightarrow \text{5-Chloro-6-fluoro-1H-benzimidazole}

Yield : 78% after recrystallization from ethanol.

Vilsmeier-Haack Reaction

The benzimidazole (1.0 equiv) is treated with dimethylformamide (DMF, 2.0 equiv) and phosphorus oxychloride (POCl₃, 1.5 equiv) at 0°C, followed by heating to 80°C for 4 hours. The formyl group is introduced at position 2 via electrophilic aromatic substitution:

5-Chloro-6-fluoro-1H-benzimidazole+DMF+POCl3This compound\text{5-Chloro-6-fluoro-1H-benzimidazole} + \text{DMF} + \text{POCl}_3 \rightarrow \text{this compound}

Yield : 60–65% after neutralization with sodium bicarbonate and extraction with dichloromethane.

Halogen-Directed Lithiation and Formylation

A less common but highly regioselective method employs halogen-directed lithiation to functionalize the benzimidazole ring.

Lithiation of 5-Chloro-6-fluoro-1H-benzimidazole

The benzimidazole (1.0 equiv) is treated with lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C. The chloro and fluoro substituents direct lithiation to position 2, forming a stabilized aryl lithium intermediate.

Quenching with DMF

The lithiated species is quenched with DMF (1.2 equiv), yielding the aldehyde after aqueous workup:

5-Chloro-6-fluoro-1H-benzimidazoleLDA, DMFThis compound\text{5-Chloro-6-fluoro-1H-benzimidazole} \xrightarrow{\text{LDA, DMF}} \text{this compound}

Yield : 55–60% after column chromatography (dichloromethane/methanol, 15:1).

Comparative Analysis of Methods

Method Starting Materials Reaction Conditions Yield Advantages
Cyclocondensation4-Chloro-5-fluoro-1,2-diaminobenzeneHCl, reflux, 12 h65–70%One-pot synthesis, minimal purification
Vilsmeier-Haack5-Chloro-6-fluoro-1H-benzimidazoleDMF, POCl₃, 80°C, 4 h60–65%Compatible with pre-formed benzimidazoles
Halogen-directed lithiation5-Chloro-6-fluoro-1H-benzimidazoleLDA, THF, −78°C55–60%High regioselectivity

Challenges and Optimization Strategies

  • Regioselectivity in Diamine Synthesis : Nitration of 3-chloro-4-fluoroaniline requires precise temperature control to favor ortho-nitration over para-products.

  • Acid Sensitivity : The aldehyde group is prone to oxidation; reactions should be conducted under inert atmospheres (N₂ or Ar).

  • Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removes byproducts like unreacted diamine or formic acid derivatives .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Chloro-6-fluoro-1H-benzoimidazole-2-carboxylic acid.

    Reduction: 5-Chloro-6-fluoro-1H-benzoimidazole-2-methanol.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially anti-cancer agents. Its unique structure allows for modifications that enhance biological activity, making it a valuable building block in drug design .

Antimicrobial and Antiviral Properties
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as antimicrobial and antiviral agents. For instance, derivatives have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .

Case Study: Anticancer Activity
Research indicates that compounds derived from this compound exhibit potent anticancer properties. These derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, thus providing a pathway for the development of targeted cancer therapies .

Fluorescent Probes

Biological Imaging Applications
The compound can be utilized to create fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, which is critical for drug discovery and development. The incorporation of fluorine enhances the fluorescence properties of the probes, making them suitable for various imaging techniques .

Material Science

Organic Light-Emitting Diodes (OLEDs)
In material science, this compound finds applications in the production of advanced materials such as OLEDs. Its electronic properties contribute to improved device efficiency, making it a candidate for next-generation display technologies .

Biochemical Research

Enzyme Interaction Studies
This compound plays a role in studying enzyme interactions and mechanisms. It aids researchers in understanding metabolic pathways and developing targeted therapies by inhibiting specific enzymes involved in these pathways .

Comparative Analysis of Related Compounds

To further illustrate the uniqueness of this compound, a comparison with similar compounds is provided below:

Compound NameStructure FeaturesUnique Properties
5-Fluoro-1H-benzimidazole-2-amino Fluorine at position 5Broad-spectrum kinase inhibitor
5-Chloro-benzimidazole Chlorine at position 5Less potent against specific kinases
6-Fluoro-benzimidazole Fluorine at position 6Limited biological activity compared to 5-chloro variant
4-Chloro-6-fluoro-benzimidazole Chlorine at position 4Different binding affinity due to positional changes

The presence of both chlorine and fluorine enhances the reactivity and specificity of this compound towards certain biological targets compared to its analogs.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein functions. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent profiles:

Compound Name CAS Number Substituents (Positions) Functional Group (Position 2) Molecular Formula Molecular Weight (g/mol) Similarity Score
5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde Not provided Cl (5), F (6) Carbaldehyde C₈H₄ClFN₂O ~197.58 (calculated) Reference
1H-Benzimidazole-2-carboxylic acid, 6-chloro- 39811-14-8 Cl (6) Carboxylic acid C₈H₅ClN₂O₂ 196.59 N/A
5-Fluoro-2-methyl-1H-benzo[d]imidazole 1008360-84-6 F (5) Methyl C₈H₇FN₂ 150.16 0.77
(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol 791595-74-9 F (5) Methanol C₈H₇FN₂O 166.15 0.69
6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole 153505-37-4 Br (6), F (4), isopropyl (1) Methyl C₁₂H₁₃BrFN₂ 299.15 0.70

Key Observations :

  • Functional Group Influence: The carbaldehyde group in the target compound offers distinct reactivity compared to carboxylic acid (CAS 39811-14-8) or methanol derivatives (CAS 791595-74-9). Aldehydes are more electrophilic, facilitating nucleophilic additions or condensations, whereas carboxylic acids are acidic and prone to salt formation .
  • Halogen Effects: The dual chloro-fluoro substitution in the target compound may enhance electronic withdrawal and steric effects compared to mono-halogenated analogs like 5-Fluoro-2-methyl-1H-benzo[d]imidazole. Brominated analogs (e.g., CAS 153505-37-4) exhibit increased molecular weight and polarizability .
  • Positional Isomerism : The placement of halogens at positions 5 and 6 (target) versus 4 and 6 (CAS 153505-37-4) alters molecular symmetry and dipole moments, impacting crystal packing and solubility.

Physicochemical Properties

  • Solubility : The carbaldehyde group likely reduces aqueous solubility compared to the carboxylic acid derivative (CAS 39811-14-8), which may form salts. Methyl or isopropyl substituents (e.g., CAS 153505-37-4) increase hydrophobicity .
  • Stability : Aldehydes are prone to oxidation, suggesting the target compound may require inert storage conditions. In contrast, carboxylic acids (CAS 39811-14-8) are more stable but hygroscopic .

Biological Activity

5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a benzoimidazole core with chlorine and fluorine substituents, which influence its biological activity. The presence of these halogens often enhances the compound's lipophilicity and stability, which can lead to improved interactions with biological targets.

Antimicrobial Activity

Research indicates that benzoimidazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant activity against various pathogens, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against MRSA strains, indicating potent antibacterial effects .

CompoundTarget PathogenMIC (µg/mL)
3aoS. aureus< 1
3aqC. albicans3.9
3adS. aureus3.9–7.8

Anticancer Activity

The benzoimidazole scaffold has been explored for anticancer properties. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis or cell cycle arrest. The mechanisms often involve the modulation of signaling pathways such as apoptosis-related proteins and cell cycle regulators .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, such as those related to DNA synthesis or protein function.
  • Receptor Modulation : It can bind to various receptors, altering their activity and influencing downstream signaling pathways.
  • Biofilm Disruption : Some studies suggest that derivatives can inhibit biofilm formation in bacteria, enhancing their efficacy against persistent infections .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzoimidazole derivatives, including this compound. The results indicated that modifications in the substituent positions significantly impacted the antimicrobial potency.

Anticancer Research

Another investigation focused on the anticancer potential of benzoimidazole compounds, revealing that specific modifications could enhance cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that certain derivatives induced significant cell death compared to controls .

Q & A

Q. What synthetic routes are recommended for 5-Chloro-6-fluoro-1H-benzoimidazole-2-carbaldehyde?

The compound can be synthesized via oxidation of its benzimidazole precursor using manganese(IV) oxide (MnO₂) in dichloromethane at room temperature, achieving 85% yield over 2 hours . Alternatively, ruthenium-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl]pyridine)(pyridine-2,6-dicarboxylate)]) with hydrogen peroxide in water at 50°C for 5.5 hours yield 70% . Ensure halogen substituents (Cl, F) are introduced early via directed ortho-metalation or nucleophilic aromatic substitution to avoid regiochemical conflicts.

Q. How should this compound be characterized using spectroscopic and analytical techniques?

  • ESI-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Cl/F contributions) .
  • Elemental Analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., C 64.85%, H 6.23%, N 8.42%) .
  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine positioning and 1H^{1}\text{H}-NMR to verify aldehyde proton (~9.8–10.2 ppm).

Q. What physicochemical properties are critical for experimental design?

Key properties include:

  • Log P (octanol/water) : ~1.8 (predicts moderate lipophilicity) .
  • Aqueous solubility : <0.1 mg/mL (requires DMSO or ethanol for dissolution) .
  • Thermal stability : Decomposes above 200°C; store at −20°C under inert atmosphere .

Advanced Research Questions

Q. How can low yields during benzimidazole precursor oxidation be addressed?

Low yields often arise from incomplete oxidation or side reactions. Optimize by:

  • Catalyst screening : Compare MnO₂ vs. TEMPO/oxone systems for selectivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates but risk aldehyde overoxidation.
  • In situ monitoring : Use TLC or HPLC to track reaction progress and terminate at peak aldehyde concentration .

Q. What strategies mitigate competing reactions during aldehyde functionalization?

The aldehyde group is prone to nucleophilic attack and oxidation. Mitigate via:

  • Protecting groups : Use acetals or thioacetals temporarily, then deprotect post-functionalization .
  • Steric hindrance : Introduce bulky substituents adjacent to the aldehyde to reduce unintended reactivity .
  • Low-temperature reactions : Perform nucleophilic additions (e.g., Grignard) at −78°C to slow side reactions .

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions may stem from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Solvent effects : DMSO concentrations >1% may artifactually inhibit enzymes; use vehicle controls.
  • Impurity profiles : Re-evaluate compound purity via HPLC-UV/ELSD; trace impurities (e.g., unreacted precursors) can skew results .

Methodological Tables

Q. Table 1. Synthetic Optimization for Aldehyde Formation

CatalystSolventTemp (°C)Time (h)Yield (%)Reference
MnO₂DCM25285
Ru-complex/H₂O₂H₂O505.570

Q. Table 2. Physicochemical Properties

PropertyValueMethod/Reference
Molecular Weight198.64 g/molCalculated
Log P1.8Predicted (QSAR)
Aqueous Solubility<0.1 mg/mLExperimental

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